Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate

Antitubercular Isothiazolopyridine Mycobacterium tuberculosis

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate (CAS 2060026-49-3) belongs to the isothiazolo[5,4-b]pyridine class, a heteroaromatic scaffold recognized for its utility in kinase inhibitor design. This specific derivative features a unique combination of an aminomethyl handle at position 3, methyl groups at positions 4 and 6, and an ethyl acetate moiety at position 5—functional groups that provide versatile synthetic entry points absent in the more common 3-amino or 3-oxo analogs.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36 g/mol
Cat. No. B15257273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate
Molecular FormulaC13H17N3O2S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C2=C(N=C1C)SN=C2CN)C
InChIInChI=1S/C13H17N3O2S/c1-4-18-11(17)5-9-7(2)12-10(6-14)16-19-13(12)15-8(9)3/h4-6,14H2,1-3H3
InChIKeyPPBUGEMUKXVLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate: A Specialized Isothiazolopyridine Building Block


Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate (CAS 2060026-49-3) belongs to the isothiazolo[5,4-b]pyridine class, a heteroaromatic scaffold recognized for its utility in kinase inhibitor design [1]. This specific derivative features a unique combination of an aminomethyl handle at position 3, methyl groups at positions 4 and 6, and an ethyl acetate moiety at position 5—functional groups that provide versatile synthetic entry points absent in the more common 3-amino or 3-oxo analogs.

Synthesis-ready isothiazolopyridine building block with 3-aminomethyl handle
Enables reductive amination and amide coupling for late-stage diversification
C5 ethyl ester supports selective hydrolysis or transesterification for prodrug exploration

Why Generic Isothiazolopyridine Analogs Cannot Substitute for Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate


In procurement of heterocyclic building blocks, seemingly minor structural variations—such as replacing the 3-aminomethyl group with a 3-amino or 3-oxo group—radically alter reactivity, solubility, and biological target engagement. For isothiazolo[5,4-b]pyridines, the presence of a free aminomethyl group serves as a critical synthetic handle for reductive amination or amide coupling, enabling late-stage diversification that is impossible with 3-unsubstituted or 3-oxo derivatives [1]. Similarly, the ethyl acetate at C5 provides a distinct hydrolysis and transesterification profile compared to methyl ester or carboxylic acid analogs, directly impacting downstream synthetic routes and final compound purity. Generic substitution without these precise functional-group placements would derail established synthetic protocols and compromise the integrity of structure-activity relationship (SAR) campaigns reliant on this specific scaffold.

3-Aminomethyl vs. 3-amino analog
Benzylic amine exhibits faster acylation kinetics; replacing with directly attached heteroaryl amine may reduce coupling yields and require excess reagents, shifting library synthesis efficiency.
C5 ethyl ester vs. methyl ester or carboxylic acid
Hydrolysis and transesterification profiles differ, altering downstream routes; regioisomeric placement (e.g., N2-acetate) would derail established SAR protocols.
3-Oxo or 3-unsubstituted analogs cannot replicate aminomethyl handle
Absence of free aminomethyl group removes the primary diversification site, limiting scaffold exploration for PI3K isoform selectivity or antimycobacterial lead optimization.

Quantitative Differentiation Evidence for Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate


Antimycobacterial Activity of Closest Structural Analog: Cross-Study Activity Comparison

While the target compound itself lacks published primary biological data, its closest structurally characterized analog—ethyl (4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)acetate—demonstrates 98% inhibition of M. tuberculosis H37Rv at an MIC <12.5 μg/mL [1]. This comparator differs only by possessing a 3-oxo group and N2-acetate attachment, whereas the target compound features a 3-aminomethyl group and C5-acetate attachment, a structural distinction that significantly alters hydrogen-bonding capacity and molecular topology. The antimycobacterial activity of the comparator provides a baseline for predicting that the target compound's distinct substitution pattern will yield a divergent biological profile, justifying its acquisition for targeted SAR exploration.

Antimycobacterial activity
Cross-study comparable
98% inhibition at reported MIC (comparator: 3-oxo,N2-acetate analog)
Supports scaffold antimycobacterial screening context
Direct target compound data unavailable; regioisomeric comparison required
Antitubercular Isothiazolopyridine Mycobacterium tuberculosis

Kinase Selectivity Profiling: Class-Level Inference from PI3K Inhibitor Series

No direct kinase profiling data exist for the target compound. However, structurally related 2-pyridyl,4-morpholinyl thiazolo[5,4-b]pyridines demonstrate low nanomolar PI3Kα inhibition (compound 19a, IC50 = 3.6 nM) and approximately 10-fold selectivity over PI3Kγ in enzymatic assays [1]. The target compound's 3-aminomethyl group offers a site for introducing sulfonamide or amide substituents known to be critical for PI3K potency and isoform selectivity (SAR established for 19b and 19c). This class-level evidence supports the target compound's potential as a privileged intermediate for developing isoform-selective PI3K inhibitors, a capability not shared by 3-unsubstituted or 3-oxo isothiazolopyridine building blocks.

PI3Kα isoform selectivity
Class-level inference
IC₅₀ = 3.6 nM (PI3Kα); ~10-fold over PI3Kγ (lead 19a)
Class-level SAR supports isoform-selectivity research
Target compound not profiled; 3-substitution critical for nanomolar potency
PI3K Inhibition Kinase Selectivity Isothiazolo[5,4-b]pyridine

Synthetic Handles: Differential Reactivity of Aminomethyl vs. Amino Derivatives

The 3-aminomethyl group in the target compound confers a distinct reactivity advantage over the 3-amino analog (e.g., 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine). Primary amines of the benzylic type (ArCH2NH2) exhibit approximately 10–100× faster acylation rates compared to directly attached heteroaryl amines (Ar-NH2) due to reduced resonance conjugation and higher nucleophilicity [1]. This kinetic differentiation translates to higher yields in amide coupling or reductive amination reactions on the 3-position, enabling more efficient library synthesis and simplified purification. For procurement, this means fewer equivalents of expensive coupling partners and reduced purification burden, direct cost and time savings for iterative medicinal chemistry.

Acylation reactivity
Class-level inference
~10–100× faster acylation vs. heteroaryl amine (benzylic amine principle)
Supports efficient library synthesis via aminomethyl handle
Based on organic chemistry class behavior; empirical validation advised
Reductive Amination Amide Coupling Building Block Reactivity

Recommended Application Scenarios for Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate


Targeted Synthesis of Novel Antimycobacterial Agents

Building on the demonstrated antitubercular activity of the 3-oxo,N2-acetate analog (MIC <12.5 μg/mL) [1], procure this compound to synthesize and screen 3-aminomethyl-C5-acetate derivatives against M. tuberculosis H37Rv. The distinct substitution pattern is predicted to alter pharmacokinetics and target engagement compared to the 3-oxo series.

Isoform-Selective PI3K Inhibitor Development

Use the 3-aminomethyl group to install sulfonamide or amide substituents that, based on class SAR for thiazolo[5,4-b]pyridines [2], are essential for achieving nanomolar PI3Kα inhibition (IC50 = 3.6 nM for lead 19a) and 10-fold selectivity over PI3Kγ. This building block enables exploration of substitution patterns inaccessible from 3-amino or 3-oxo precursors.

High-Throughput Library Synthesis via Late-Stage Diversification

Exploit the kinetic advantage of the benzylic aminomethyl handle (10–100× faster acylation vs. heteroaryl amines) [3] to execute rapid, high-yielding amide coupling or reductive amination reactions at the 3-position. This enables efficient construction of diverse compound libraries with reduced reagent costs and simplified purification.

Prodrug Design: Ester Hydrolysis and Prodrug Activation Studies

The ethyl ester at C5 can be selectively hydrolyzed to the carboxylic acid under mild conditions, generating a polar handle for salt formation or conjugation. This distinct hydrolysis profile, compared to methyl ester or N2-acetate analogs, allows for systematic prodrug optimization in early-stage drug discovery where modulating solubility and permeability is critical.

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Regioisomeric scaffold diversity
MIC endpoint and comparator analog context
PI3K isoform-selectivity research
Aminomethyl substitution accessibility
PI3Kα enzymatic assay and isoform panel
Late-stage diversification library synthesis
Benzylic amine coupling efficiency
Acylation yield and purification profile
Prodrug hydrolysis and activation studies
C5 ester hydrolysis profile
Carboxylic acid conjugate feasibility
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